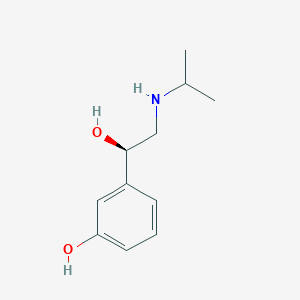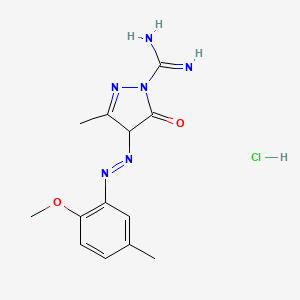
4,5-Dihydro-4-((2-methoxy-5-methylphenyl)azo)-3-methyl-5-oxo-1H-pyrazole-1-carboxamidine monohydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,5-Dihydro-4-((2-methoxy-5-methylphenyl)azo)-3-methyl-5-oxo-1H-pyrazole-1-carboxamidine monohydrochloride is a complex organic compound with a unique structure It is characterized by the presence of an azo group, a pyrazole ring, and a carboxamidine group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dihydro-4-((2-methoxy-5-methylphenyl)azo)-3-methyl-5-oxo-1H-pyrazole-1-carboxamidine monohydrochloride typically involves multiple steps. The process begins with the preparation of the azo compound through a diazotization reaction, followed by coupling with a suitable pyrazole derivative. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to optimize yield and efficiency. The use of automated systems and advanced monitoring techniques ensures consistent quality and adherence to safety standards.
Analyse Chemischer Reaktionen
Types of Reactions
4,5-Dihydro-4-((2-methoxy-5-methylphenyl)azo)-3-methyl-5-oxo-1H-pyrazole-1-carboxamidine monohydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can break the azo bond, leading to the formation of amines.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various acids and bases for substitution reactions. The conditions often involve controlled temperatures, pH levels, and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxides, while reduction typically produces amines.
Wissenschaftliche Forschungsanwendungen
4,5-Dihydro-4-((2-methoxy-5-methylphenyl)azo)-3-methyl-5-oxo-1H-pyrazole-1-carboxamidine monohydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 4,5-Dihydro-4-((2-methoxy-5-methylphenyl)azo)-3-methyl-5-oxo-1H-pyrazole-1-carboxamidine monohydrochloride involves its interaction with specific molecular targets. The azo group can undergo reduction to form amines, which can then interact with enzymes or other biological molecules. The pyrazole ring may also play a role in binding to specific receptors or enzymes, influencing various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4,5-Dihydro-4-((2-methoxy-5-methylphenyl)azo)-3-methyl-5-oxo-1H-pyrazole-1-yl]benzenesulphonic acid
- 4,5-Dihydro-4-((2-methoxy-5-methylphenyl)azo)-3-methyl-5-oxo-1H-pyrazole-1-yl]benzenesulphonic acid, potassium sodium salt
Uniqueness
4,5-Dihydro-4-((2-methoxy-5-methylphenyl)azo)-3-methyl-5-oxo-1H-pyrazole-1-carboxamidine monohydrochloride stands out due to its carboxamidine group, which imparts unique reactivity and potential applications. The presence of the monohydrochloride salt form also influences its solubility and stability, making it suitable for specific industrial and research applications.
Eigenschaften
CAS-Nummer |
68936-08-3 |
|---|---|
Molekularformel |
C13H16N6O2.ClH C13H17ClN6O2 |
Molekulargewicht |
324.76 g/mol |
IUPAC-Name |
4-[(2-methoxy-5-methylphenyl)diazenyl]-3-methyl-5-oxo-4H-pyrazole-1-carboximidamide;hydrochloride |
InChI |
InChI=1S/C13H16N6O2.ClH/c1-7-4-5-10(21-3)9(6-7)16-17-11-8(2)18-19(12(11)20)13(14)15;/h4-6,11H,1-3H3,(H3,14,15);1H |
InChI-Schlüssel |
UGSWODSVJMNCNG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1)OC)N=NC2C(=NN(C2=O)C(=N)N)C.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


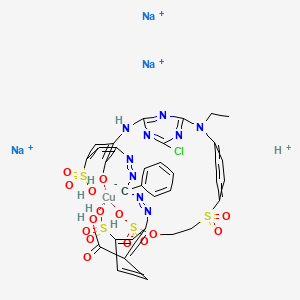
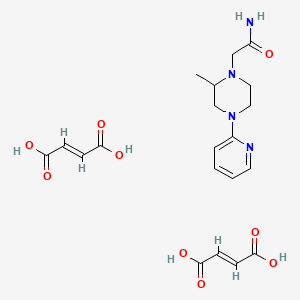
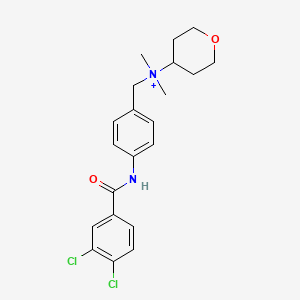
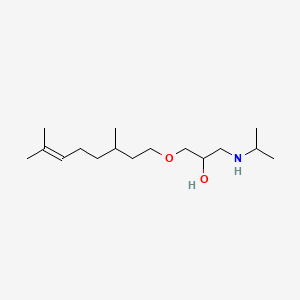
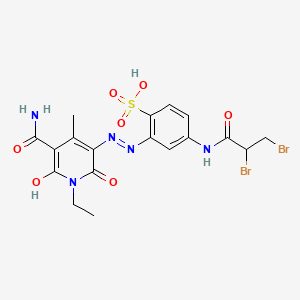
![(E)-but-2-enedioic acid;4-(6,11-dihydrobenzo[c][1]benzothiepin-11-yloxy)-1-methylpiperidine](/img/structure/B12775858.png)
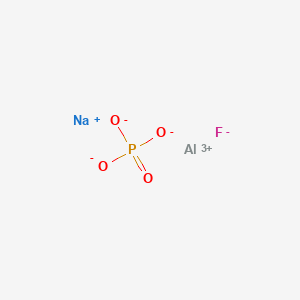
![1-(4-chlorophenyl)-N-[(E)-(1-ethyl-3,3-dimethylindol-1-ium-2-yl)methylideneamino]methanamine;3-dodecyl-2-(2-sulfonatophenoxy)benzenesulfonate](/img/structure/B12775868.png)

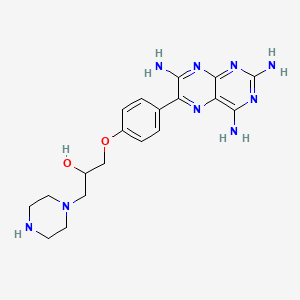

![N-(6-benzamido-8,15,31,38-tetraoxo-18,28-diazadodecacyclo[22.21.1.03,19.04,17.07,16.09,14.020,46.025,45.027,43.029,42.030,39.032,37]hexatetraconta-1(46),2,4,6,9,11,13,16,19,21,23,25(45),26,29,32,34,36,39,41,43-icosaen-40-yl)benzamide](/img/structure/B12775891.png)

